1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Description
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Properties
IUPAC Name |
1-(5-chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4-2-5(9)3-13-6(4)7(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRNCOFLRJJYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone (CAS Number: 2231676-64-3) is an organic compound with the molecular formula CHClFNO and a molecular weight of 223.58 g/mol. It is recognized for its potential applications in various biological and chemical research fields due to its unique structural properties.
Chemical Structure
The compound features a pyridine ring substituted with a chloro and methyl group, alongside a trifluoroethanone moiety. Its structural formula can be represented as follows:
- IUPAC Name : 1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
- Canonical SMILES : CC1=CC(=CN=C1C(=O)C(F)(F)F)Cl
- InChI Key : KGRNCOFLRJJYJJ-UHFFFAOYSA-N
Cytotoxic Effects
The cytotoxicity of pyridine-based compounds is a critical area of investigation. In studies involving related structures, compounds have been shown to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues while effectively targeting malignant cells .
Case Studies
- Mitochondrial Dysfunction : A study on thiosemicarbazone derivatives indicated that these compounds could induce mitochondrial permeability transition leading to cell death in K562 cells (a leukemia cell line). The observed effects included depletion of mitochondrial thiol content and subsequent apoptosis at specific concentrations .
- Antibacterial Activity : Another investigation focused on the antibacterial activity of steroidal thiosemicarbazones revealed that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various derivatives, showcasing the potential for developing new antimicrobial agents .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibited potential against various bacterial strains; detailed studies pending. |
| Cytotoxicity | Induces apoptosis in cancer cells with selective toxicity towards malignant cells. |
| Mechanism of Action | Involves mitochondrial dysfunction and oxidative stress pathways. |
Future Directions
Further research is necessary to elucidate the specific mechanisms through which 1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone exerts its biological effects. Investigating its interactions at the molecular level could provide insights into its potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
